molecular formula C10H5ClO5 B13888714 5-Chloro-1-benzofuran-2,3-dicarboxylic acid

5-Chloro-1-benzofuran-2,3-dicarboxylic acid

Cat. No.: B13888714
M. Wt: 240.59 g/mol
InChI Key: CIUIKMXVGAONHM-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-2,3-dicarboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5-position and two carboxylic acid groups at the 2 and 3 positions on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzofuran-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions to form the benzofuran core . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of copper-mediated and palladium-catalyzed coupling reactions is common in the industrial synthesis of complex benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzofuran-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzofuran-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-benzofuran-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives that may have different substituents or functional groups.

Properties

Molecular Formula

C10H5ClO5

Molecular Weight

240.59 g/mol

IUPAC Name

5-chloro-1-benzofuran-2,3-dicarboxylic acid

InChI

InChI=1S/C10H5ClO5/c11-4-1-2-6-5(3-4)7(9(12)13)8(16-6)10(14)15/h1-3H,(H,12,13)(H,14,15)

InChI Key

CIUIKMXVGAONHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C(=O)O

Origin of Product

United States

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